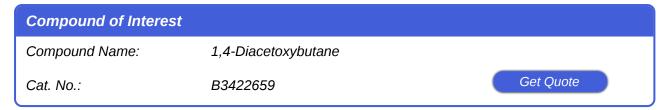


# 1,4-Diacetoxybutane: Application Notes and Protocols for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**1,4-Diacetoxybutane** is a key chemical intermediate primarily utilized in the synthesis of 1,4-butanediol (BDO), a significant monomer in the production of polymers such as polybutylene terephthalate (PBT) and an important solvent and intermediate in its own right. While not commonly employed as a solvent for general chemical reactions, its synthesis and subsequent conversion represent critical industrial processes. This document provides detailed application notes and protocols for the synthesis of **1,4-diacetoxybutane** and its principal application in the production of **1,4-butanediol**.

## **Physicochemical Properties**

A foundational understanding of the physicochemical properties of **1,4-diacetoxybutane** is essential for its handling and use in synthesis.



Property	Value	
Molecular Formula	C8H14O4	
Molecular Weight	174.19 g/mol	
CAS Number	628-67-1	
Appearance	Colorless clear liquid	
Density	1.048 g/cm <sup>3</sup>	
Boiling Point	229 °C at 760 mmHg	
Flash Point	105.2 °C	
Solubility	Soluble in water (3840 mg/L at 25 °C)	

# Application: Intermediate in 1,4-Butanediol Synthesis

The primary industrial application of **1,4-diacetoxybutane** is as an intermediate in a multi-step synthesis of **1,4-butanediol** from butadiene. This process typically involves the acetoxylation of butadiene to form **1,4-diacetoxy-2-butene**, followed by hydrogenation to yield **1,4-diacetoxybutane**, and finally hydrolysis to produce **1,4-butanediol**.

## Synthesis of 1,4-Diacetoxybutane

The synthesis of **1,4-diacetoxybutane** is a critical step in the overall production of BDO. A common method involves the hydrogenation of **1,4-diacetoxy-2-butene**.

Experimental Protocol: Hydrogenation of 1,4-Diacetoxy-2-butene

This protocol describes a laboratory-scale synthesis of **1,4-diacetoxybutane**.

#### Materials:

- 1,4-diacetoxy-2-butene
- Toluene



- Hydrogenation catalyst (e.g., Pt-Cr based catalyst)
- Argon
- Hydrogen gas
- 100ml titanium reaction kettle

#### Procedure:

- Add 15ml of 1,4-diacetoxy-2-butene, 30ml of toluene, and 0.01mol of the hydrogenation catalyst into a 100ml titanium reaction kettle.[1]
- Purge the reaction kettle with argon to remove air.
- Pressurize the kettle with argon to 1.0MPa.
- Introduce hydrogen gas until the pressure reaches 3.0MPa.[1]
- Increase the stirring speed to 600 rpm.
- Heat the reaction mixture to 60 °C and maintain this temperature for 90 minutes.
- After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
- The product mixture can then be purified by distillation to isolate **1,4-diacetoxybutane**.

Quantitative Data for Synthesis



Parameter	Value	Reference
Reactant	1,4-diacetoxy-2-butene	[1]
Solvent	Toluene	[1]
Catalyst	Hydrogenation catalyst	[1]
Initial Argon Pressure	1.0 MPa	[1]
Hydrogen Pressure	3.0 MPa	[1]
Reaction Temperature	60 °C	[1]
Reaction Time	90 minutes	[1]
Stirring Speed	600 rpm	[1]

## Conversion of 1,4-Diacetoxybutane to 1,4-Butanediol

The final step in this synthesis pathway is the hydrolysis of **1,4-diacetoxybutane** to yield **1,4-butane** to y

Experimental Protocol: Hydrolysis of **1,4-Diacetoxybutane** 

This protocol outlines the general procedure for the hydrolysis of **1,4-diacetoxybutane**.

#### Materials:

- 1,4-diacetoxybutane
- Water
- Hydrolysis catalyst (e.g., inorganic acid, inorganic base, organic acid, or ion exchange resin)
   [1][2]

#### Procedure:

The hydrolysis of 1,4-diacetoxybutane can be carried out using an excess of water, which
acts as both a reactant and a solvent.[2]



- The molar ratio of water to 1,4-diacetoxybutane typically ranges from 2 to 100.[2]
- The reaction is catalyzed by an acid or base.[1]
- The reaction temperature is generally maintained between 40 °C and 150 °C.[2]
- The reaction pressure is typically atmospheric but can be up to 10 kg/cm<sup>2</sup>.[2]
- Following the reaction, the resulting 1,4-butanediol is purified through a series of distillation steps to separate it from water, acetic acid, and any unreacted starting material.[2]

#### Quantitative Data for Hydrolysis

Parameter	Value	Reference
Reactant	1,4-diacetoxybutane	[2]
Reagent/Solvent	Water	[2]
Water to Reactant Molar Ratio	2 - 100	[2]
Catalyst	Acid or Base	[1]
Reaction Temperature	40 - 150 °C	[2]
Reaction Pressure	Atmospheric to 10 kg/cm <sup>2</sup>	[2]

### **Process Visualization**

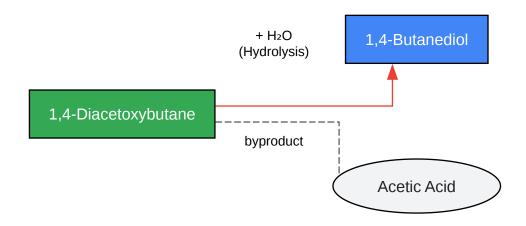
The following diagrams illustrate the key synthetic pathways involving **1,4-diacetoxybutane**.



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Caption: Synthesis pathway of **1,4-diacetoxybutane** from butadiene.





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